![molecular formula C8H6N2O4 B13877353 7-Methoxyfuro[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B13877353.png)
7-Methoxyfuro[2,3-b]pyrazine-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methoxyfuro[2,3-b]pyrazine-6-carboxylic acid is a heterocyclic compound that belongs to the pyrazine family. Pyrazine derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, perfumeries, and food industries . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxyfuro[2,3-b]pyrazine-6-carboxylic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of carboxylic acids, including this compound, often involves the use of robust and scalable synthetic routes. These methods typically employ readily available starting materials and efficient catalytic systems to ensure high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
7-Methoxyfuro[2,3-b]pyrazine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
7-Methoxyfuro[2,3-b]pyrazine-6-carboxylic acid has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 7-Methoxyfuro[2,3-b]pyrazine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. The exact mechanism depends on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
7-Methoxyfuro[2,3-c]pyridine-4-carboxamides: These compounds are known for their potential as phosphodiesterase type 4 (PDE4) inhibitors and are investigated for the treatment of asthma.
Pyrazolo[4,3-b]pyridine-6-carboxylates: These compounds exhibit various biological activities, including kinase inhibition and antimicrobial properties.
Uniqueness
7-Methoxyfuro[2,3-b]pyrazine-6-carboxylic acid stands out due to its unique structure and the specific biological activities it exhibits
Propiedades
Fórmula molecular |
C8H6N2O4 |
|---|---|
Peso molecular |
194.14 g/mol |
Nombre IUPAC |
7-methoxyfuro[2,3-b]pyrazine-6-carboxylic acid |
InChI |
InChI=1S/C8H6N2O4/c1-13-5-4-7(10-3-2-9-4)14-6(5)8(11)12/h2-3H,1H3,(H,11,12) |
Clave InChI |
CZHBBMAGCPHXJH-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(OC2=NC=CN=C12)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


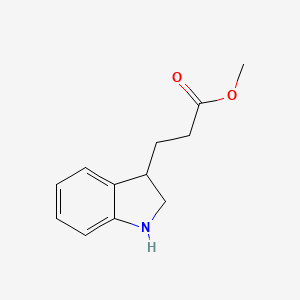
![[2-(4-Methoxyphenyl)(4-quinolyl)]-4-pyridylamine](/img/structure/B13877279.png)
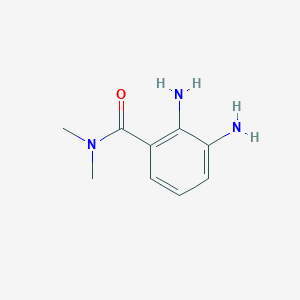
![4-[5-(diethylamino)-1H-pyrazol-4-yl]-N-(4-methylpyrimidin-2-yl)-1,3-thiazol-2-amine](/img/structure/B13877282.png)


![N-phenyl-1-Oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxamide](/img/structure/B13877298.png)
![2-Chloro-4-[(4-methylsulfonylpiperazin-1-yl)methyl]phenol](/img/structure/B13877302.png)
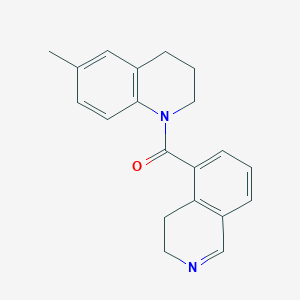
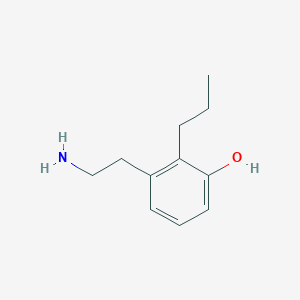
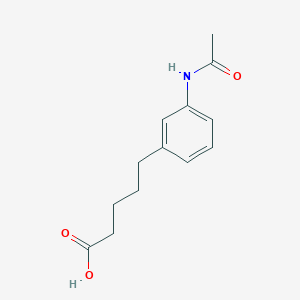

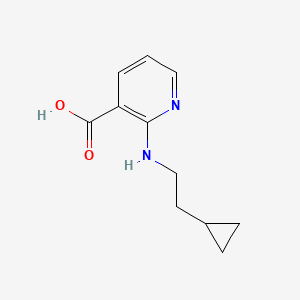
![3-[[2-[(2-Methylpropan-2-yl)oxycarbonyl]-1,3-thiazol-5-yl]sulfanyl]propanoic acid](/img/structure/B13877359.png)
